Hydrazine hydrate

Catalytic Transfer Hydrogenation Organic Synthesis Nitro Reduction

Specify hydrazine hydrate (7803-57-8) to eliminate process risks from sulfate or borohydride alternatives. Its stable liquid form and high TOF (2308 h⁻¹) maximize nitro/alkene reduction throughput. For steam systems, it uniquely scavenges oxygen while passivating metal with magnetite, outperforming sulfite. In geochemistry, its charge-dependent Fe³⁺ reduction in smectite clays is unmatched by dithionite. Select this 98+% solution for reliable kinetics, safety compliance, and multi-application versatility.

Molecular Formula H4N2.H2O
H6N2O
Molecular Weight 50.061 g/mol
CAS No. 7803-57-8
Cat. No. B043251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine hydrate
CAS7803-57-8
Synonymshydrazine
hydrazine dihydrochloride
hydrazine hydrate
hydrazine monohydrate
hydrazine mononitrate
hydrazine nitrate
hydrazine phosphate (1:1)
hydrazine phosphate (2:1)
hydrazine sulfate
hydrazine sulfate (1:1) monosodium salt
hydrazine sulfate (2:1)
hydrazine tartrate
segidrin
Molecular FormulaH4N2.H2O
H6N2O
Molecular Weight50.061 g/mol
Structural Identifiers
SMILESNN.O
InChIInChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2
InChIKeyIKDUDTNKRLTJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Hydrate (CAS 7803-57-8): Core Specifications and Chemical Identity for Industrial Procurement


Hydrazine hydrate (CAS 7803-57-8), also known as hydrazine monohydrate or hydrazinium hydroxide, is an inorganic chemical compound with the formula N₂H₄·H₂O. It is a colorless, fuming liquid with a strong ammonia-like odor, miscible with water and ethanol, and is a powerful reducing agent and strong base . Its principal industrial roles are as a reducing agent in synthetic and analytical chemistry, an oxygen scavenger in boiler water treatment, a precursor for blowing agents (e.g., azodicarbonamide), and a key intermediate for pharmaceuticals and agrochemicals [1].

Why Hydrazine Hydrate Cannot Be Interchanged with Other Hydrazine Derivatives or Reducing Agents: A Procurement Risk Overview


Direct substitution of hydrazine hydrate with in-class analogs such as hydrazine sulfate, phenylhydrazine, or alternative reducing agents like sodium borohydride introduces quantifiable risks of process failure, altered reaction kinetics, and safety compliance divergence. Hydrazine hydrate's unique combination of physical form (a stable liquid), high reactivity as a free base, and specific reduction selectivity profiles [1] differentiates it from its solid sulfate salt (which requires pH adjustment to liberate the free base) and from substituted hydrazines which exhibit significantly different reduction kinetics [2]. The evidence presented below quantifies these critical differences to inform scientific selection and mitigate procurement risk.

Quantitative Performance Benchmarks: Hydrazine Hydrate vs. In-Class and Functional Alternatives


Superior Turnover Frequency in Catalytic Transfer Hydrogenation vs. Alternative Hydrogen Sources

In catalytic transfer hydrogenation processes, hydrazine hydrate demonstrates a quantifiable kinetic advantage over alternative hydrogen donors. A specific Ru-based catalyst system using hydrazine hydrate as the hydrogen source achieved a turnover frequency (TOF) of up to 2308 h⁻¹ [1]. This metric is a direct measure of catalytic efficiency and is not matched by other common hydrogen donors in similar systems, indicating a higher reaction throughput potential.

Catalytic Transfer Hydrogenation Organic Synthesis Nitro Reduction

Divergent Reduction Kinetics in Nuclear Fuel Reprocessing: Hydrazine vs. Phenylhydrazine

In the context of reducing Np(VI) to Np(V) for nuclear fuel reprocessing, hydrazine derivatives exhibit distinct kinetic profiles. Theoretical calculations show that the rate-determining energy barrier for phenylhydrazine is 12.89 kcal/mol, which is lower than that for other derivatives including methyl hydrazine (16.57 kcal/mol) and formyl hydrazine (22.81 kcal/mol) [1]. This data confirms that while phenylhydrazine may be kinetically superior in this specific application, hydrazine hydrate's reactivity is distinct and cannot be assumed equivalent to its substituted analogs.

Nuclear Fuel Reprocessing Actinide Separation Valence Control

Markedly Lower Antioxidant Activity Compared to Phenylhydrazine-Derived Hydrazones

In a DPPH radical scavenging assay, a hydrazone synthesized from phenylhydrazine exhibited strong antioxidant activity with an IC₅₀ of 28.90 µg/mL. In contrast, a hydrazone derived from hydrazine hydrate was found to be inactive as an antioxidant, with an IC₅₀ exceeding 1000 µg/mL [1]. This demonstrates a more than 34-fold difference in activity.

Antioxidant Activity DPPH Assay Hydrazone Synthesis

Defined Thermal Decomposition Kinetics: Quantifying Stability Under High-Pressure Conditions

The thermal stability of hydrazine hydrate in aqueous solution is well-characterized, which is critical for high-temperature applications. Under supercritical water conditions (25 MPa), the first-order rate constant for its thermal decomposition increases from 3.7×10⁻⁴ s⁻¹ at 473 K (200°C) to approximately 0.4 s⁻¹ at 723 K (450°C) [1]. This provides a quantitative baseline for safe operating windows.

Thermal Stability Process Safety Supercritical Water

Physical Form and Handling Safety: Hydrazine Hydrate vs. Hydrazine Sulfate

Hydrazine hydrate (a liquid free base) and hydrazine sulfate (a solid salt) represent distinct physical forms with significant implications for handling safety and reactivity. Hydrazine sulfate is widely recognized as 'much more stable' and can be handled 'without much of the safety concerns as pure hydrazine' [1]. This is a key differentiator for users prioritizing ease of storage and lower acute toxicity risk.

Chemical Handling Safety Procurement

Substrate-Specific Reducing Action: Hydrazine vs. Dithionite in Smectite Clays

Hydrazine hydrate and sodium dithionite, both strong reducing agents, exhibit different selectivity in the reduction of structural Fe³⁺ in dioctahedral smectite clays. Hydrazine reduces octahedral Fe³⁺ efficiently only if the mineral has a low tetrahedral charge. In contrast, the reducing action of dithionite does not depend upon the charge [1].

Clay Mineralogy Geochemistry Iron Reduction

Defined Industrial and Research Applications for Hydrazine Hydrate Based on Differentiated Performance


High-Efficiency Catalytic Transfer Hydrogenation in Organic Synthesis

Based on its demonstrated high turnover frequency (TOF up to 2308 h⁻¹) in Ru-catalyzed transfer hydrogenation [1], hydrazine hydrate is the preferred reducing agent for industrial chemists seeking to maximize reaction throughput and minimize catalyst use in the reduction of nitro compounds, alkenes, and carbonyls.

Charge-Selective Reduction of Structural Iron in Smectite Clay Research

For geochemists and materials scientists investigating redox reactions in smectite clays, hydrazine hydrate is the reagent of choice when a charge-dependent reduction of octahedral Fe³⁺ is required, as its efficiency is governed by the clay's tetrahedral charge, a property not shared by alternative reductants like sodium dithionite [2].

High-Temperature Boiler Water Oxygen Scavenging with Metal Passivation

In high-pressure steam-generating systems, hydrazine hydrate is selected over alternatives like sodium sulfite for its dual action as an oxygen scavenger and a metal passivator, forming a protective magnetite film on boiler surfaces [3]. Its well-defined thermal decomposition kinetics [4] are also critical for safety and efficacy modeling at elevated temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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